N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide
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Overview
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , a key enzyme in the nervous system . Acetylcholinesterase plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
For instance, 1,2,3-triazole derivatives have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Biochemical Pathways
For example, 1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For instance, the drug-likeness of a quinoline-based [1,2,3]-triazole hybrid derivative was investigated by predicting its pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the triazole ring:
Pyrimidine synthesis: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Chemical Reactions Analysis
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide can be compared with other triazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in drug design and development.
3-nitro-1,2,4-triazol-1-yl)pyrimidines: These compounds have shown activity against various pathogens and are studied for their antimicrobial properties.
This compound stands out due to its unique combination of triazole and pyrimidine rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(7-6-12-4-2-1-3-5-12)20-13-8-14(18-10-17-13)21-11-16-9-19-21/h1-5,8-11H,6-7H2,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFDWOONPWBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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